physicochemical properties of 5-Methylpyridine-2-carboxamide
physicochemical properties of 5-Methylpyridine-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridine-2-carboxamide
Introduction
5-Methylpyridine-2-carboxamide, also known as 5-methylpicolinamide, is a substituted pyridine derivative. While the pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals, specific experimental data for 5-Methylpyridine-2-carboxamide is not widely available in public scientific literature. This guide, therefore, serves a dual purpose: first, to provide a predictive analysis of its core physicochemical properties based on its chemical structure, and second, to offer a set of robust, field-proven experimental protocols for the empirical determination of these properties.
This document is intended for researchers, medicinal chemists, and drug development professionals who may be synthesizing or evaluating this compound or its analogs. Understanding the physicochemical profile of a new chemical entity (NCE) is a non-negotiable prerequisite for assessing its drug-like potential, guiding formulation development, and predicting its pharmacokinetic behavior. We will explore the anticipated lipophilicity, solubility, and ionization characteristics of 5-Methylpyridine-2-carboxamide, grounding our predictions in established chemical principles and providing the methodologies to validate them.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 5-Methylpyridine-2-carboxamide forms the basis for all property predictions. Its key features are a pyridine ring, a carboxamide functional group at the 2-position, and a methyl group at the 5-position.
Chemical Structure:
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IUPAC Name: 5-methylpyridine-2-carboxamide
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Synonyms: 5-methylpicolinamide
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Molecular Formula: C₇H₈N₂O
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SMILES: Cc1ccnc(c1)C(=O)N
Summary of Physicochemical Data
The following table summarizes the deterministic and predicted properties of 5-Methylpyridine-2-carboxamide. It is crucial to recognize that predicted values require experimental validation. Computational models for properties like LogP and pKa have inherent margins of error, but provide a vital starting point for analysis.[1][2][3]
| Property | Value | Rationale / Comments |
| Molecular Weight | 136.15 g/mol | Calculated from the molecular formula. |
| Predicted LogP | 0.5 - 1.2 | The pyridine and carboxamide groups provide polarity, while the methyl group adds lipophilicity. The overall value is expected to be low, suggesting good aqueous solubility but potentially lower passive membrane permeability compared to more lipophilic analogs. |
| Predicted pKa | 2.5 - 4.0 (basic) | The pyridine nitrogen is the primary basic center. Its pKa is expected to be lower than that of pyridine (~5.2) due to the electron-withdrawing effect of the C2-carboxamide group. The amide N-H is not considered acidic under physiological conditions. |
| Predicted Aqueous Solubility | Moderately Soluble | The presence of hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine N) suggests favorable interactions with water. Solubility will be pH-dependent, increasing significantly at pH values below the pKa of the pyridine nitrogen. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated from the structure. |
| Hydrogen Bond Acceptors | 2 (from C=O, Pyridine N) | Calculated from the structure. |
| Melting Point | High | The planar structure and strong hydrogen bonding capability of the carboxamide group are expected to facilitate efficient crystal packing, leading to a high melting point, likely >150 °C. |
Structure-Property Relationship Analysis
A molecule's function is inextricably linked to its form. Here, we dissect the structural components of 5-Methylpyridine-2-carboxamide to understand their influence on its chemical behavior.
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The Pyridine Ring: As an aromatic heterocycle, the pyridine ring is a weak base due to the lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic system. This nitrogen atom is a key hydrogen bond acceptor. The ring's electron-deficient nature, influenced by the electronegative nitrogen, affects the acidity and basicity of its substituents.
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The Carboxamide Group (-CONH₂): This is a cornerstone functional group in medicinal chemistry. Its ability to act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the C=O oxygen) makes it a powerful modulator of aqueous solubility.[4] The amide group is generally planar, which can promote the flat, rigid conformations often favored for binding to biological targets and can lead to strong intermolecular interactions in the solid state, resulting in a higher melting point.
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The Methyl Group (-CH₃): This group provides a small, localized region of lipophilicity. Its primary impact is a slight increase in the molecule's overall LogP. It can also influence metabolic stability, as methyl groups on aromatic rings can be sites of oxidative metabolism by cytochrome P450 enzymes.
Protocols for Experimental Determination
The following sections provide standardized, step-by-step protocols for the experimental determination of the most critical physicochemical properties. These methods are considered industry standards and provide a framework for robust and reproducible data generation.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Principle: The "shake-flask" method is the gold standard for LogP determination.[5][6] It measures the equilibrium partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, representing a simplified model of the lipid/aqueous environments in the body.
Detailed Protocol:
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Phase Saturation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Vigorously mix equal volumes of the two phases for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.
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Stock Solution Preparation: Prepare a stock solution of 5-Methylpyridine-2-carboxamide in a water-miscible solvent like DMSO (e.g., at 10 mM).[7]
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Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).
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Compound Addition: Add a small aliquot of the DMSO stock solution to the biphasic system. The final concentration of the compound should be low enough to ensure it remains well below its solubility limit in either phase, and the volume of DMSO should be minimal (<1%) to avoid co-solvent effects.
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Equilibration: Seal the vessel and shake or agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A duration of 2 to 24 hours is typical; equilibrium can be confirmed by taking measurements at multiple time points until the concentration ratio is stable.
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Phase Separation: Centrifuge the vessel at low speed to ensure complete separation of the two phases and break any emulsions that may have formed.
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Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve in each phase is required for accurate quantification.
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Calculation: The partition coefficient, P, is the ratio of the concentrations. LogP is its base-10 logarithm:
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P = C_oct / C_aq
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LogP = log10(P)
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Workflow for Shake-Flask LogP Determination
Caption: Workflow for LogP determination via the shake-flask method.
Determination of Acidity Constant (pKa) by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1][8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is ionized.
Detailed Protocol:
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System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
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Sample Preparation: Accurately weigh and dissolve 5-Methylpyridine-2-carboxamide in water to a known concentration (typically 1-10 mM). A co-solvent like methanol or DMSO can be used if aqueous solubility is low, but its concentration should be kept minimal and consistent, as it can affect pKa values.
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Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement.
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Titration: Since the pyridine nitrogen is basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated titrator or a burette.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on this curve (the inflection point). The pKa is the pH value recorded at the half-equivalence point (i.e., when half the volume of titrant needed to reach the equivalence point has been added). This can be determined precisely from the first or second derivative of the titration curve.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Thermodynamic Aqueous Solubility
Principle: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. The shake-flask method is the definitive approach, ensuring that the dissolution process has reached a true equilibrium, which is critical for biopharmaceutical classification.[9][10]
Detailed Protocol:
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Sample Preparation: Add an excess amount of solid 5-Methylpyridine-2-carboxamide to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.
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Buffer Addition: To each vial, add a precise volume of a relevant aqueous buffer (e.g., simulated gastric fluid at pH 1.2, acetate buffer at pH 4.5, and phosphate buffer at pH 6.8, as per WHO guidelines for BCS classification).[11]
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 37 ± 1 °C for biopharmaceutical relevance) for an extended period, typically 24 to 72 hours.[10][11] This long incubation ensures that the dissolution process reaches thermodynamic equilibrium.
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Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated supernatant from the undissolved solid.
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Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
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Result Reporting: The measured concentration is reported as the thermodynamic solubility at that specific pH and temperature.
Anticipated Spectroscopic Profile
For the characterization of a newly synthesized batch of 5-Methylpyridine-2-carboxamide, the following spectral features are anticipated.
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm). The protons at positions 3, 4, and 6 will exhibit characteristic doublet or doublet-of-doublets splitting patterns based on their coupling constants.
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Amide Protons (-NH₂): Two broad singlets, which may appear as one coalesced signal, typically downfield (>7.0 ppm). Their chemical shift can be highly dependent on solvent and concentration.
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Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.5 ppm.
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¹³C NMR:
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Seven distinct carbon signals are expected: five for the aromatic/amide carbons and one for the methyl carbon. The carbonyl carbon (C=O) will be the most downfield signal, typically in the 165-175 ppm range.
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Infrared (IR) Spectroscopy:
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N-H Stretching: Two distinct, medium-to-sharp bands in the 3200-3400 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the primary amide.
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C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
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C=O Stretching (Amide I band): A very strong, sharp absorption band around 1660-1690 cm⁻¹.
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N-H Bending (Amide II band): A strong band around 1600-1640 cm⁻¹.
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Aromatic C=C/C=N Stretching: Several bands of variable intensity in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (EI or ESI):
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The primary molecular ion peak (M⁺ or [M+H]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (136.15). High-resolution mass spectrometry should confirm the elemental composition C₇H₈N₂O.
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Conclusion
5-Methylpyridine-2-carboxamide is predicted to be a moderately polar, crystalline solid with a pKa characteristic of an electron-deficient pyridine ring. Its structural features, particularly the carboxamide group, suggest it will have moderate aqueous solubility, which will be enhanced in acidic environments due to the protonation of the pyridine nitrogen. While these in silico and structure-based predictions provide a strong foundation for understanding its behavior, they are not a substitute for empirical data. The experimental protocols detailed in this guide represent the industry-standard approach to obtaining the accurate physicochemical data required for any rigorous drug discovery or chemical development program. The successful characterization of this and other novel compounds relies on the careful application of these fundamental analytical techniques.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
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ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Available from: [Link]
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Öztürk, E. E., & Yilmaz, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
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Yulizar, Y., et al. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Available from: [Link]
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protocols.io. LogP / LogD shake-flask method. Available from: [Link]
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Avdeef, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]
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Lokey Lab Protocols. (2017). Shake Flask logK. Available from: [Link]
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Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2012). PubMed. Available from: [Link]
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Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. Available from: [Link]
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ResearchGate. Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]
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Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies. Available from: [Link]
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